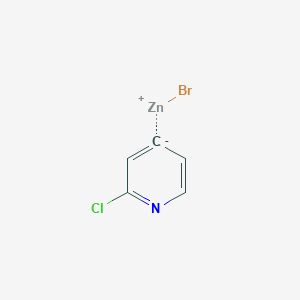

2-Chloro-4-pyridylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-pyridylzinc bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-pyridylzinc bromide have been synthesized and characterized, indicating the potential for similar reactivity and applications for 2-Chloro-4-pyridylzinc bromide in organic synthesis and material chemistry .

Synthesis Analysis

The synthesis of 2-pyridylzinc bromide has been achieved through a direct preparation method using active zinc, which suggests that a similar approach could be applicable for the synthesis of 2-Chloro-4-pyridylzinc bromide . The direct insertion of active zinc into organic halides is a key step in the preparation of these compounds, which are valuable intermediates in coupling reactions .

Molecular Structure Analysis

While the molecular structure of 2-Chloro-4-pyridylzinc bromide is not directly reported, related structures such as 2-(2'-pyridyl)phenyltellurium(II) bromide have been described, with coordination about the central atom being pseudo-trigonal bipyramidal . This information can provide insights into the potential geometry and coordination environment of 2-Chloro-4-pyridylzinc bromide.

Chemical Reactions Analysis

The related 2-pyridylzinc bromide has been shown to undergo coupling reactions with various electrophiles, including acid chlorides, without the need for a transition metal catalyst . Additionally, palladium-catalyzed coupling reactions have been successfully carried out under mild conditions . These findings suggest that 2-Chloro-4-pyridylzinc bromide could also participate in similar coupling reactions, potentially with enhanced reactivity due to the electron-withdrawing effect of the chlorine substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-pyridylzinc bromide are not explicitly detailed in the provided papers. However, the properties of related compounds, such as their luminescent properties and reactivity in coupling reactions, have been studied . These properties are influenced by the molecular structure and the nature of the substituents on the pyridine ring.

Applications De Recherche Scientifique

Direct Preparation and Coupling Reactions

Facile Synthesis Approach : 2-Pyridyl and 3-pyridylzinc bromides can be prepared using Rieke zinc with corresponding bromopyridines. These organozinc reagents have been successfully coupled with different electrophiles to yield various cross-coupling products (Kim & Rieke, 2010).

Cross-Coupling Chemistry : A simple protocol allows efficient cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides. This demonstrates the stability and synthetic value of 2-pyridylzinc bromide in cross-coupling reactions (Coleridge et al., 2010).

Synthesis of 2-Pyridyl Derivatives : A synthetic route for direct preparation of 2-pyridylzinc bromide has been developed. This allows subsequent coupling reactions with acid chlorides without needing a transition metal catalyst (Kim & Rieke, 2009).

Organometallic Chemistry

- Organomanganese and Organozinc Compounds : The preparation of 2-pyridyl and 3-pyridyl derivatives via coupling reactions of stable organozinc bromides has been achieved. These compounds are useful in various applications in organic synthesis (Kim & Rieke, 2010).

Cross-Coupling with Haloaromatic Compounds

- Synthesis of Aminophenyl and Hydroxyphenyl Pyridines : Cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols provide a practical route to 2-substituted aminophenyl and hydroxyphenyl pyridines (Kim & Rieke, 2009).

Miscellaneous Applications

Synthesis of Pyridinium Salts as Corrosion Inhibitors : Pyridinium salts, including derivatives of pyridylzinc bromides, have been synthesized and evaluated as corrosion inhibitors for mild steel (Hameed & Shihab, 2021).

Antimicrobial and Nematicidal Activities : Polysubstituted cyclopropane derivatives synthesized from pyridinium ylide have been assessed for their antimicrobial and nematicidal activities, demonstrating the broader scope of these compounds in biological applications (Banothu et al., 2015).

Safety and Hazards

The safety information for 2-Chloro-4-pyridylzinc bromide indicates that it is classified under GHS02, GHS05, GHS07, and GHS08 . The hazard statements include H225, H302, H314, H335, and H351 . Precautionary measures include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, and P405 .

Propriétés

IUPAC Name |

bromozinc(1+);2-chloro-4H-pyridin-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACYBHUOXWGOFY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)